
Tributylamine hemidiphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributylamine hemidiphosphate, also known as diphosphoric acid compound with N,N-dibutyl-1-butanamine (1:2), is a chemical compound with the molecular formula C24H58N2O7P2 and a molecular weight of 548.68 g/mol . This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Tributylamine hemidiphosphate can be synthesized by reacting tributylamine with pyrophosphoric acid. The reaction typically involves the following steps:
Preparation of Tributylamine: Tributylamine is synthesized by the alkylation of ammonia with butyl chloride in the presence of a base such as sodium hydroxide.
Reaction with Pyrophosphoric Acid: Tributylamine is then reacted with pyrophosphoric acid under controlled conditions to form this compound. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: Using continuous flow reactors to maintain a steady supply of reactants and control reaction parameters such as temperature and pressure.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Tributylamine hemidiphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and phosphates.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions are typically carried out in the presence of catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of tributylamine oxide and phosphoric acid derivatives.
Reduction: Formation of dibutylamine and phosphoric acid.
Substitution: Formation of substituted amines and phosphoric acid derivatives.
科学的研究の応用
Tributylamine hemidiphosphate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds and polymers.
Biology: Employed in the synthesis of nucleotides and nucleosides for DNA and RNA research.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of tributylamine hemidiphosphate involves its ability to act as a phosphorylating reagent. It facilitates the transfer of phosphate groups to various substrates, which is crucial in the synthesis of nucleotides and nucleosides . The molecular targets include nucleophilic centers in organic molecules, and the pathways involved are primarily related to phosphorylation reactions.
類似化合物との比較
Similar Compounds
Tributylamine: A related compound with similar alkyl groups but without the phosphate component.
Tetrabutylammonium pyrophosphate: Another phosphorylating reagent with a similar structure but different alkyl groups.
Uniqueness
Tributylamine hemidiphosphate is unique due to its specific combination of tributylamine and pyrophosphoric acid, which imparts distinct chemical properties and reactivity. Its ability to act as a phosphorylating reagent makes it particularly valuable in the synthesis of nucleotides and nucleosides, setting it apart from other similar compounds .
特性
IUPAC Name |
N,N-dibutylbutan-1-amine;phosphono dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMXOVHLRUVREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H58N2O7P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7827039.png)

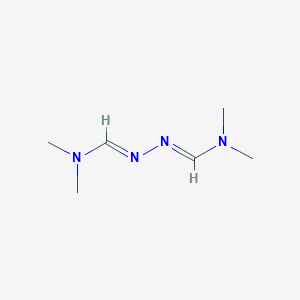
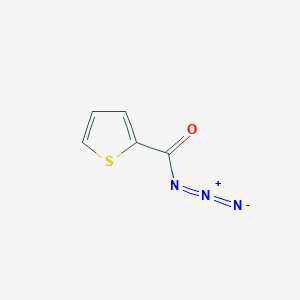
![1H-Benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B7827076.png)
![tert-butyl N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]carbamate](/img/structure/B7827084.png)
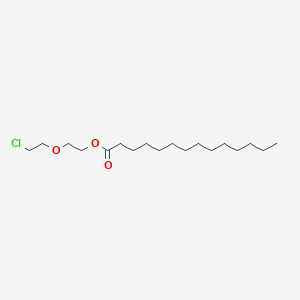

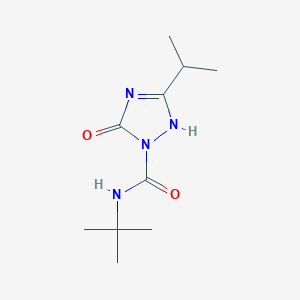
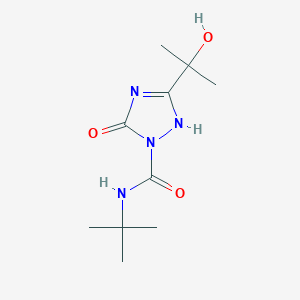
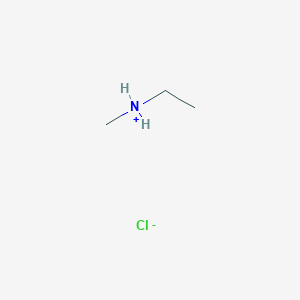
![(2S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-4-ium-2-carboxylate](/img/structure/B7827145.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride](/img/structure/B7827151.png)
![[Amino(carboxymethylsulfanyl)methylidene]azanium;chloride](/img/structure/B7827156.png)
